
Mercury dimethanethiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury dimethanethiolate is an organomercury compound with the chemical formula ( \text{Hg(SCH}_3\text{)}_2 ) It is a derivative of dimethylmercury, where the mercury atom is bonded to two thiolate groups
准备方法
Synthetic Routes and Reaction Conditions: Mercury dimethanethiolate can be synthesized through several methods. One common approach involves the reaction of mercuric chloride with sodium methanethiolate: [ \text{HgCl}_2 + 2 \text{NaSCH}_3 \rightarrow \text{Hg(SCH}_3\text{)}_2 + 2 \text{NaCl} ] This reaction typically occurs in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming mercury(II) compounds and disulfides.
Reduction: Reduction reactions can convert this compound back to elemental mercury and thiols.
Substitution: The thiolate groups in this compound can be substituted with other ligands, leading to the formation of various organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using halides, phosphines, and other nucleophiles.
Major Products:
Oxidation: Mercury(II) compounds and disulfides.
Reduction: Elemental mercury and thiols.
Substitution: Various organomercury compounds with different ligands.
科学研究应用
Mercury dimethanethiolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies have explored its interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research is ongoing to investigate its potential use in diagnostic imaging and as a therapeutic agent.
Industry: It is used in the production of catalysts and in the synthesis of specialty chemicals.
作用机制
The mechanism of action of mercury dimethanethiolate involves its ability to bind to thiol groups in proteins and enzymes. This binding can inhibit the activity of these biomolecules, leading to various biological effects. The compound can also interact with nucleic acids, potentially affecting gene expression and cellular function.
Molecular Targets and Pathways:
Proteins: this compound binds to cysteine residues in proteins, affecting their structure and function.
Enzymes: It can inhibit the activity of enzymes by binding to their active sites.
Nucleic Acids: The compound can interact with DNA and RNA, potentially affecting transcription and translation processes.
相似化合物的比较
Dimethylmercury: A highly toxic organomercury compound with similar chemical properties but different biological effects.
Methylmercury Chloride: Another organomercury compound with significant neurotoxic effects.
Uniqueness: Mercury dimethanethiolate is unique due to its specific interactions with thiol groups and its potential applications in various fields. Its reactivity and binding properties make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
21094-80-4 |
|---|---|
分子式 |
C2H6HgS2 |
分子量 |
294.8 g/mol |
IUPAC 名称 |
mercury(2+);methanethiolate |
InChI |
InChI=1S/2CH4S.Hg/c2*1-2;/h2*2H,1H3;/q;;+2/p-2 |
InChI 键 |
PVGXAZIUZUPDRV-UHFFFAOYSA-L |
规范 SMILES |
C[S-].C[S-].[Hg+2] |
相关CAS编号 |
74-93-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)
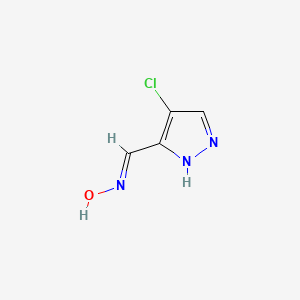
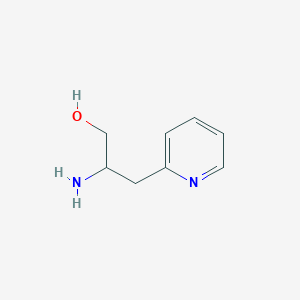
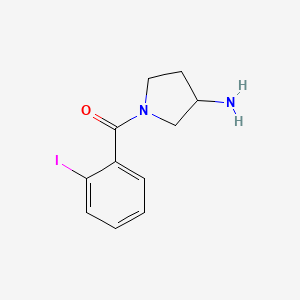
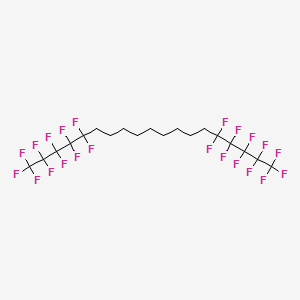

![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)
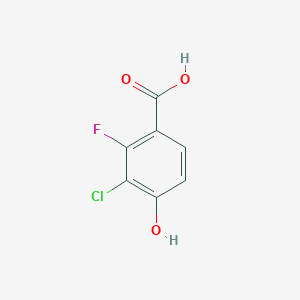
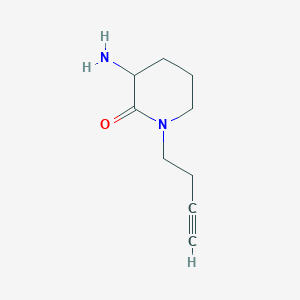
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)
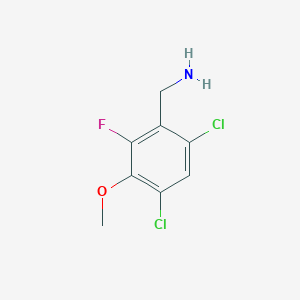

![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)

